1-(Bromomethyl)-2-(phenoxymethyl)benzene

Descripción general

Descripción

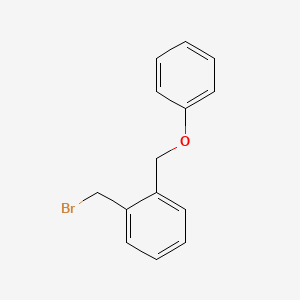

1-(Bromomethyl)-2-(phenoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a phenoxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-(phenoxymethyl)benzene typically involves the bromination of 2-(phenoxymethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-2-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

Oxidation: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted benzene derivatives (e.g., azides, thiols, ethers)

- Benzaldehyde derivatives

- Methyl-substituted benzene derivatives

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(Bromomethyl)-2-(phenoxymethyl)benzene serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactive sites allow for various nucleophilic substitution reactions, leading to the formation of diverse chemical entities.

Biology

The compound is utilized in biological research for developing bioactive compounds. It acts as a building block for biologically relevant molecules that can exhibit therapeutic properties. For instance, derivatives of this compound have been investigated for their potential antimalarial activities, showcasing its role in drug discovery .

Medicine

In medicinal chemistry, this compound is explored for its potential in synthesizing novel therapeutic agents. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in drug metabolism and pharmacokinetics.

Case Study: Antimalarial Activity

Recent studies have evaluated derivatives of this compound for their antimalarial properties against Plasmodium falciparum. The results indicated promising IC50 values in the sub-micromolar range, suggesting high potency against resistant strains .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 1 | 0.40 | CQ-resistant strain |

| Compound 2 | 0.11 | CQ-sensitive strain |

| Compound 3 | >40 | Control |

Case Study: Drug Metabolism Inhibition

The compound has also been studied for its potential inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Preliminary data suggest that it may inhibit several enzymes, including CYP1A2 and CYP2D6, which could lead to significant drug-drug interactions .

| Enzyme | Inhibition Potential |

|---|---|

| CYP1A2 | Moderate |

| CYP2C19 | High |

| CYP2D6 | Significant |

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-2-(phenoxymethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the phenoxymethyl group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparación Con Compuestos Similares

- 1-(Bromomethyl)-3-(phenoxymethyl)benzene

- 1-(Bromomethyl)-4-(phenoxymethyl)benzene

- 1-(Chloromethyl)-2-(phenoxymethyl)benzene

Comparison: 1-(Bromomethyl)-2-(phenoxymethyl)benzene is unique due to the specific positioning of the bromomethyl and phenoxymethyl groups on the benzene ring, which influences its reactivity and applications

Actividad Biológica

1-(Bromomethyl)-2-(phenoxymethyl)benzene, also known by its CAS number 861319-72-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group and a phenoxymethyl moiety, which contribute to its reactivity and biological properties. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can undergo nucleophilic substitution reactions, facilitating the formation of covalent bonds with target biomolecules. This reactivity allows the compound to exhibit diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Similar Compounds | Antifungal | TBD |

Antiparasitic Activity

A study evaluated the in vitro antiprotozoal activity of related compounds against Plasmodium falciparum, revealing promising results. The selectivity index and cytotoxicity ratios were calculated to assess the potential of these compounds as antimalarial agents.

- Strains Tested : Chloroquine-sensitive (3D7) and chloroquine-resistant (W2)

- IC50 Values : Ranged from 0.07 µM to >40 µM for various derivatives.

Cytotoxicity Studies

In vitro cytotoxicity tests performed on human HepG2 cells demonstrated that certain derivatives of this compound possess selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer drugs.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of this compound were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications to the phenoxy group significantly enhanced activity against specific bacterial strains.

Case Study 2: Antimalarial Screening

A series of experiments assessed the antimalarial activity of synthesized derivatives against P. falciparum. The findings highlighted that certain structural modifications led to improved potency against both sensitive and resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(bromomethyl)-2-(phenoxymethyl)benzene, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 2-(phenoxymethyl)benzyl alcohol with HBr or PBr₃ to introduce the bromomethyl group.

- Step 2 : Optimize conditions using bases like K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) at 55–100°C for 12–18 hours .

- Critical Parameters : Prolonged heating (>18 hours) may lead to decomposition, while insufficient base can reduce substitution efficiency. Yields typically range from 60–85% depending on steric hindrance from the phenoxymethyl group.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

- 1H/13C NMR : Key signals include the bromomethyl (-CH₂Br) peak at ~4.3 ppm (1H NMR) and aromatic protons at 6.8–7.5 ppm. The phenoxymethyl group’s oxygen-linked CH₂ appears as a singlet near 5.1 ppm .

- HPLC-MS : Confirms purity and molecular ion ([M+H]+) via reverse-phase chromatography.

- Conflict Resolution : Discrepancies in NMR integration (e.g., overlapping peaks) can be addressed by 2D NMR (COSY, HSQC) or comparing with computational predictions (DFT) .

Q. What safety protocols are critical when handling this compound in the lab?

- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water for 15 minutes .

- Storage : Store in amber vials at 2–8°C to prevent photodegradation or thermal decomposition .

Advanced Research Questions

Q. How does the phenoxymethyl group influence the compound’s reactivity in cross-coupling reactions?

The phenoxymethyl group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the bulky group can slow down reactions, requiring:

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance turnover .

- Solvent Effects : DMF or THF improves solubility of aromatic intermediates compared to acetonitrile .

Q. What strategies address regioselectivity challenges during functionalization of the bromomethyl group?

- Protecting Groups : Temporarily protect the phenoxymethyl oxygen with TMSCl to prevent unwanted nucleophilic attack .

- Directed Metalation : Use LDA or Grignard reagents to direct functionalization to the bromomethyl site, leveraging the electron-withdrawing effect of Br .

Q. Can computational modeling predict the stability of derivatives under varying pH conditions?

Yes. DFT calculations (e.g., Gaussian 09) can model:

- Acidic Conditions : Protonation of the phenoxymethyl oxygen increases electrophilicity at the bromomethyl carbon.

- Basic Conditions : Hydrolysis of the C-Br bond is accelerated, with activation energies ~25 kcal/mol .

Q. Methodological Insights

- Contradiction Analysis : Conflicting melting points (e.g., 47–50°C vs. 52°C in literature) may arise from polymorphic forms. Recrystallization in hexane/ethyl acetate (1:3) isolates the stable form .

- Scale-Up Challenges : Pilot-scale reactions (>10 g) require slow addition of HBr to control exothermicity, preventing dimerization byproducts .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVUHSDHOZTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625593 | |

| Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861319-72-4 | |

| Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.